(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13810984
Molecular Formula: C28H20F12NOP
Molecular Weight: 645.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H20F12NOP |
---|---|
Molecular Weight | 645.4 g/mol |
IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
Standard InChI | InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3/t22-/m0/s1 |
Standard InChI Key | VHJNWRXTQCCFOR-QFIPXVFZSA-N |
Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Properties
Molecular Architecture
The compound’s structure features:
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Phosphinooxazoline core: A 4,5-dihydrooxazole ring with an isopropyl substituent at C4 and a phosphino group at C2.
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Bis(trifluoromethyl)phenyl groups: Two 3,5-bis(trifluoromethyl)phenyl rings attached to the phosphorus center, introducing strong electron-withdrawing effects and steric bulk.
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Chiral environment: The (R)-configuration at the oxazoline C2 position creates a defined chiral pocket for substrate coordination .
Property | Value |
---|---|
Molecular Weight | 645.42 g/mol |
CAS Number | 2828432-30-8 |
Storage Conditions | Inert atmosphere, 2–8°C |
Solubility | Organic solvents (e.g., CH₂Cl₂, THF) |
Synthetic Pathways
The ligand is synthesized via a one-pot procedure to avoid chromatographic purification challenges. Key steps include:
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Oxazoline formation: Condensation of an amino alcohol with a nitrile oxide precursor.
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Phosphination: Coupling of the oxazoline intermediate with bis(3,5-bis(trifluoromethyl)phenyl)phosphine chloride under basic conditions .
This method enhances yields and reduces handling issues compared to traditional multi-step syntheses .
Catalytic Applications
Asymmetric Allylation Reactions
The ligand enables enantioselective Pd-catalyzed allylations of α,β-unsaturated carbonyl compounds. For example:
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Substrate scope: Tolerates alkyl, benzyl, and fluorinated enones.
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Performance: Achieves >90% ee in allylation of fluorinated allyl enol carbonates under mild conditions .
Reaction Type | Substrate | Catalyst System | ee | Reference |
---|---|---|---|---|
Allylation | Fluorinated enol carbonates | Pd(OAc)₂ + Ligand | >90% | |
Cycloaddition | Nitrobenzofurans | Ir/COD + Ligand | >75% |
Hydrogenation and Dearomatization
The ligand’s electronic and steric properties facilitate:
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Hydrogenation: Asymmetric hydrogenation of α,β-unsaturated carboxylic acids with up to 99.8% ee .
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Cycloaddition: Dearomatization of nitrobenzofurans to form tetrahydrofurobenzothiophenes via Ir-mediated [3+2] reactions .
Comparative Analysis with Analogous PHOX Ligands
Structural and Electronic Differences
The bis(trifluoromethyl)phenyl groups impart distinct electronic and steric effects compared to:
Ligand | Phosphino Substituents | Oxazoline Substituent | Key Advantage |
---|---|---|---|
(R)-iPr-PHOX | Diphenyl | Isopropyl | Moderate steric bulk |
(R)-t-Bu-PHOX | Diphenyl | tert-Butyl | Enhanced steric control |
(R)-Bis(trifluoromethyl)-PHOX | Bis(trifluoromethyl)phenyl | Isopropyl | Strong electron withdrawal |
Performance in Asymmetric Catalysis
The trifluoromethyl substituents enhance:
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Enantioselectivity: Superior to diphenyl variants in Pd-catalyzed allylations due to increased ligand rigidity .
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Reactivity: Tolerates electron-deficient substrates better than tert-butyl analogs .
Quantity | Price (€) | Supplier |
---|---|---|
50 mg | €720.10 | Alchimica |
100 mg | €1,016.09 | Alchimica |
250 mg | €2,628.13 | Alchimica |
1 g | N/A | BLD Pharm |
Note: Prices exclude VAT and shipping costs .
Hazard | Precaution |
---|---|
Skin/Irritation | Wear protective gloves; avoid contact |
Eye Irritation | Use goggles; rinse with water |
Inhalation | Work in fume hood; avoid dust exposure |
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